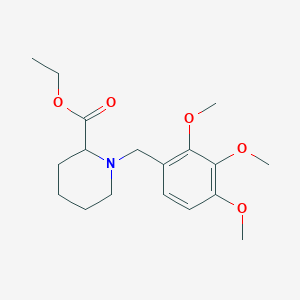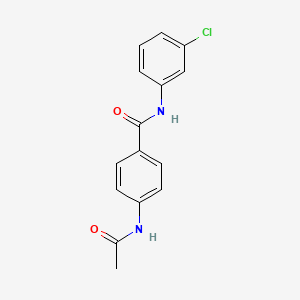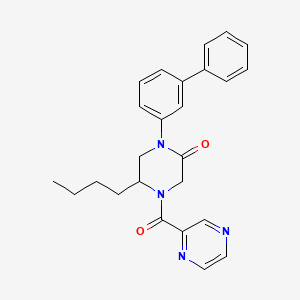![molecular formula C16H20N2O4 B5517421 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mechanism of Lignin Model Compound Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including derivatives similar to 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione, highlights the importance of understanding chemical interactions and mechanisms in lignin degradation. This knowledge is crucial for advancing biofuel production and developing environmentally friendly solvents and chemicals. The study by Yokoyama (2015) emphasizes the significant differences in reaction mechanisms depending on the structure of the lignin model compounds, indicating the potential of specific compounds to influence lignin degradation pathways in biofuel production processes (Yokoyama, 2015).
Liquid Crystal Phase Behavior
The research on methylene-linked liquid crystal dimers, such as those related to this compound, explores their transitional properties and the formation of the twist-bend nematic phase. This work by Henderson and Imrie (2011) contributes to our understanding of liquid crystal technologies, which have applications in display technologies and electronic devices. Identifying compounds that facilitate the formation of specific liquid crystal phases can lead to innovations in display technology and materials science (Henderson & Imrie, 2011).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including those related to the compound of interest, in synthetic chemistry offers a pathway to controlling chemical reactions with light. This allows for precise manipulation of chemical synthesis processes, with applications in drug development and materials science. Amit, Zehavi, and Patchornik's review (1974) on photosensitive protecting groups outlines the potential of these compounds in advancing synthetic chemistry by enabling light-controlled reactions (Amit, Zehavi, & Patchornik, 1974).
Intramolecular Reactions of Diazocarbonyl Compounds
The intramolecular reactions of α-diazocarbonyl compounds, as reviewed by Burke and Grieco (1980, 2005), have significant implications for the synthesis of complex organic molecules, including natural products and theoretically interesting compounds. Understanding these reactions can inform the development of new synthetic methods for pharmaceuticals and materials science. The research highlights the versatility of diazocarbonyl compounds in facilitating the construction of complex molecular architectures (Burke & Grieco, 1980).
特性
IUPAC Name |
7-[(2,4-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-4-3-11(13(7-12)22-2)9-18-6-5-16(10-18)8-14(19)17-15(16)20/h3-4,7H,5-6,8-10H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFNSWYYJKTQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3(C2)CC(=O)NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)
![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)


![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)

![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)

![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)
![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
